3-(Aminomethyl)-5-chlorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1261820-96-5 |
|---|---|
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-(aminomethyl)-5-chlorobenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2 |
InChI Key |
YZUOCVPLXGXSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Cl)CN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminomethyl 5 Chlorobenzonitrile
Strategies for the Construction of the Chlorobenzonitrile Core
The formation of the central chlorobenzonitrile structure can be approached through several key methodologies, including the direct conversion of methyl groups to nitriles via ammoxidation and the introduction of a chlorine atom onto a pre-existing benzonitrile (B105546) ring.
Ammoxidation Routes to Chlorobenzonitriles
Ammoxidation provides a direct and industrially significant method for the conversion of methyl-substituted aromatic compounds into their corresponding nitriles. This process involves the catalytic reaction of the methylarene with ammonia and an oxidizing agent, typically air, at elevated temperatures. The choice of catalyst is crucial for achieving high conversion and selectivity. Vanadium-based catalysts, often supported on metal oxides like alumina (Al₂O₃), have demonstrated considerable efficacy in the ammoxidation of chlorotoluenes.
The reaction proceeds through a complex mechanism on the catalyst surface, involving the activation of the methyl group and subsequent reaction with ammonia and oxygen. Various promoters can be added to the vanadium catalyst to enhance its performance. For instance, the addition of lanthanum oxide (La₂O₃) to a V₂O₅/Al₂O₃ catalyst has been shown to be promising for the ammoxidation of 2-chlorotoluene. researchgate.net
| Catalyst | Precursor | Temperature (°C) | Conversion (%) | Selectivity to Chlorobenzonitrile (%) |
| V₂O₅/Al₂O₃ | 2-Chlorotoluene | 400-450 | High | High |
| La₂O₃-V₂O₅/Al₂O₃ | 2-Chlorotoluene | Not Specified | Promising | Promising |
| V-P-Fe-Li-Cr oxides on Silica gel | o-Chlorotoluene | Not Specified | 96.5 | 84.2 |
Halogenation of Benzonitrile Precursors
The introduction of a chlorine atom onto a benzonitrile ring can be achieved through various halogenation techniques. One of the most versatile methods for introducing a halogen at a specific position on an aromatic ring is the Sandmeyer reaction. commonorganicchemistry.comwikipedia.org This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) halide.
For the synthesis of a 3-chlorobenzonitrile derivative, a potential route would involve the diazotization of a corresponding aminobenzonitrile precursor. For example, 3-aminobenzonitrile can be converted to its diazonium salt using sodium nitrite in an acidic medium, which is then treated with copper(I) chloride to yield 3-chlorobenzonitrile. wikipedia.org
Direct chlorination of benzonitrile under free-radical conditions has also been reported, yielding a mixture of chlorobenzonitrile isomers. However, controlling the regioselectivity to favor the meta-isomer can be challenging. rsc.org
| Reaction | Precursor | Reagents | Key Conditions | Product |
| Sandmeyer Reaction | 3-Aminobenzonitrile | 1. NaNO₂, HCl 2. CuCl | 0-5 °C for diazotization | 3-Chlorobenzonitrile |
| Free Radical Chlorination | Benzonitrile | Cl₂ | 100-170 °C | Mixture of chlorobenzonitrile isomers |
Introduction of the Aminomethyl Moiety
Once the chlorobenzonitrile core is established, the focus shifts to the introduction of the aminomethyl group. This can be accomplished through several reductive pathways, primarily involving the reduction of a nitro group to an amine, which is then further transformed, or through the direct reductive amination of a suitable aldehyde.
Reduction of Nitro Precursors to Amines
A common strategy involves the synthesis of a nitro-substituted chlorobenzonitrile, followed by the reduction of the nitro group to an amine. This amine can then serve as a precursor to the final aminomethyl group.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. Protic solvents like alcohols (e.g., ethanol, methanol) or acetic acid are generally preferred as they can accelerate the reaction rate. u-tokyo.ac.jp
The hydrogenation of a chloronitro-aromatic compound requires careful control of reaction conditions to avoid the undesired side reaction of dehalogenation (removal of the chlorine atom). The choice of catalyst, solvent, temperature, and pressure can all influence the selectivity of the reaction.
| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |
| Aromatic Nitro Compounds | Pd/C | Protic solvents (e.g., ROH, AcOH) | Typically 1 to atmospheric | Room Temperature | Aromatic Amines |
| Benzonitrile | 5% Pd/C | Not specified | 4.0 | 65 | Benzylamine |
Reductive amination offers a direct route to the aminomethyl group by reacting an aldehyde with an amine source, followed by reduction of the resulting imine intermediate. In the context of synthesizing 3-(aminomethyl)-5-chlorobenzonitrile, this would involve a 3-chloro-5-formylbenzonitrile precursor.
This two-step, one-pot process typically involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective reagent for this transformation. harvard.edusigmaaldrich.cn This reagent is known for its high functional group tolerance and often provides high yields without the release of toxic cyanide byproducts. harvard.edumasterorganicchemistry.com
| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Key Conditions | Product |
| Aldehydes/Ketones | Ammonia (as ammonium (B1175870) acetate) | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temperature | Primary Amines |
| Aldehyde | Amine | NaBH(OAc)₃ | 1,4-Dioxane | Stir for 10 min after reagent addition | Secondary Amine |
Nitrile Reduction to Amines
A principal method for the synthesis of this compound involves the reduction of a suitable nitrile precursor. Catalytic hydrogenation is a widely employed technique for this transformation. This process typically utilizes transition metal catalysts to facilitate the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group, yielding a primary amine.
Commonly used catalysts for this reduction include palladium on carbon (Pd/C) and Raney catalysts, such as Raney nickel or Raney cobalt. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent. For instance, the reduction of substituted 2-methyl cyanopyridyl derivatives to the corresponding 2-ethylaminopyridine derivatives has been successfully achieved using Raney catalysts, highlighting the applicability of this method for similar structures. google.com The choice of catalyst and reaction conditions, such as pressure and temperature, can be optimized to maximize the yield and purity of the desired aminomethyl product. While specific data for the direct reduction of a precursor to this compound is not extensively detailed in publicly available literature, the general principles of nitrile reduction are well-established.
Table 1: Representative Catalysts for Nitrile Reduction
| Catalyst | Typical Reaction Conditions |
| Palladium on Carbon (Pd/C) | Hydrogen gas, various solvents (e.g., ethanol, methanol) |
| Raney Nickel | Hydrogen gas, often at elevated temperature and pressure |
| Raney Cobalt | Hydrogen gas, often at elevated temperature and pressure |
Buchwald-Hartwig Amination Strategies for Aryl Halides
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful tool for the formation of carbon-nitrogen bonds. While typically used to couple amines with aryl halides to form arylamines, modifications of this methodology could potentially be adapted for the synthesis of benzylic amines like this compound. This would likely involve a precursor bearing a leaving group at the benzylic position, such as 3-(bromomethyl)-5-chlorobenzonitrile.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl or benzyl halide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. The success of this reaction is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. While direct application to the synthesis of this compound is not explicitly documented, the versatility of this reaction suggests its potential in a multi-step synthetic sequence.
Aminomethylation Reactions
Aminomethylation reactions provide a direct method for the introduction of an aminomethyl group onto a substrate. One such approach is the use of N-(hydroxymethyl)phthalimide or a similar reagent in the presence of a strong acid catalyst. This would involve the electrophilic attack of the in situ generated N-acyliminium ion on the aromatic ring of a suitable precursor, such as 3-chlorobenzonitrile.
Subsequent deprotection of the phthalimide group would then yield the desired primary amine. The regioselectivity of the aminomethylation on the 3-chlorobenzonitrile ring would be a critical factor to control in this approach.
Multi-Step Synthesis Pathways Involving this compound Precursors
The synthesis of this compound is often embedded within a broader multi-step synthetic sequence, particularly in the context of pharmaceutical and agrochemical research. A common strategy involves the initial construction of the substituted benzonitrile core, followed by the elaboration of the aminomethyl group.
For example, a plausible pathway could commence with 3,5-dichlorobenzonitrile. A nucleophilic aromatic substitution reaction could be employed to introduce a precursor to the aminomethyl group at the 3-position. Alternatively, functional group interconversion starting from a different substituent at the 3-position of the benzonitrile ring could be envisioned.
Another potential precursor is 3-chloro-5-formylbenzonitrile. This aldehyde could be converted to an oxime, which can then be reduced to the aminomethyl group. Catalytic hydrogenation is a common method for the reduction of oximes to primary amines.
Comparative Analysis of Synthetic Efficiency and Selectivity
The choice of synthetic methodology for this compound depends on factors such as starting material availability, scalability, cost, and the desired purity of the final product.
Nitrile Reduction via catalytic hydrogenation is often an efficient and clean method, typically proceeding with high yields and selectivity. The primary byproduct is often just the spent catalyst, which can be removed by filtration. The chemoselectivity of this method is a key advantage, as it can often be performed in the presence of other functional groups.
Buchwald-Hartwig Amination , while a powerful C-N bond-forming reaction, may be less direct for this specific target and could involve more complex and expensive reagents (palladium catalysts and phosphine ligands). The optimization of reaction conditions can also be more challenging.
Aminomethylation Reactions offer a direct route but may suffer from issues of regioselectivity, potentially leading to a mixture of isomers that would require purification.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Nitrile Reduction | High efficiency and selectivity, clean reaction profile. | Requires handling of hydrogen gas, catalyst cost. |
| Buchwald-Hartwig Amination | Versatile for C-N bond formation. | Indirect route, expensive catalysts and ligands. |
| Aminomethylation | Direct introduction of the aminomethyl group. | Potential for regioselectivity issues. |
| Multi-Step Synthesis | High control over isomerism, use of simple starting materials. | Lower overall yield, more synthetic steps. |
Ultimately, the optimal synthetic route will be determined by a careful consideration of these factors in the context of the specific application and scale of production.
Chemical Reactivity and Derivatization of 3 Aminomethyl 5 Chlorobenzonitrile
Reactions Involving the Aminomethyl Group
The primary amine of the aminomethyl group serves as a versatile nucleophile, readily participating in a variety of bond-forming reactions.
Acylation and Amidation Reactions (e.g., Carboxamide Formation)
The aminomethyl group of 3-(Aminomethyl)-5-chlorobenzonitrile can be readily acylated to form the corresponding amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. Common bases used include triethylamine (B128534) or pyridine (B92270). Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed when using a carboxylic acid directly. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds.
For instance, the reaction of a primary amine with an acyl chloride proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases a chloride ion.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Acyl Chloride (e.g., Acetyl Chloride) | N-(3-cyano-5-chlorobenzyl)acetamide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane) |
| This compound | Carboxylic Acid (e.g., Benzoic Acid) | N-(3-cyano-5-chlorobenzyl)benzamide | Coupling Agent (e.g., DCC), Solvent (e.g., DMF) |
Alkylation Reactions (e.g., N-Alkylation)
N-alkylation of the aminomethyl group introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary and tertiary amines. This transformation can be accomplished through various methods. A common approach involves the reaction with alkyl halides, where the amine acts as a nucleophile, displacing the halide in an SN2 reaction. To prevent over-alkylation, which can lead to a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the alkylating agent, must be carefully controlled.
Reductive amination provides a more controlled method for N-alkylation. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the intermediate with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method is highly versatile for preparing a wide range of substituted amines.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Alkyl Halide (e.g., Methyl Iodide) | N-methyl-3-(aminomethyl)-5-chlorobenzonitrile | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |
| This compound | Aldehyde (e.g., Benzaldehyde) | N-benzyl-3-(aminomethyl)-5-chlorobenzonitrile | Reducing Agent (e.g., NaBH₄), Solvent (e.g., Methanol) |
Condensation Reactions to Form Imines and Schiff Bases
The primary aminomethyl group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by either an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction, for example, by azeotropic distillation.
Schiff bases are valuable intermediates in organic synthesis and are also known for their diverse biological activities. The reaction is general for a wide range of aldehydes and ketones, allowing for the introduction of various substituents at the imine carbon.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Aromatic Aldehyde (e.g., Salicylaldehyde) | 2-(((3-cyano-5-chlorobenzyl)imino)methyl)phenol | Acid or Base Catalyst, Solvent (e.g., Ethanol), Reflux |
| This compound | Ketone (e.g., Acetone) | 3-((isopropylideneamino)methyl)-5-chlorobenzonitrile | Acid Catalyst, Dean-Stark trap |
Sulfonylation of Aminonitriles
Sulfonylation of the aminomethyl group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine, yields sulfonamides. This reaction is analogous to acylation and proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Sulfonamides are an important class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties. The resulting sulfonamide is generally a stable, crystalline solid.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| This compound | p-Toluenesulfonyl chloride | N-(3-cyano-5-chlorobenzyl)-4-methylbenzenesulfonamide | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |
| This compound | Methanesulfonyl chloride | N-(3-cyano-5-chlorobenzyl)methanesulfonamide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |
Transformations of the Benzonitrile (B105546) Functional Group
The nitrile group is a versatile functional group that can be converted into several other important functionalities, most notably carboxylic acids.
Hydrolysis to Carboxylic Acids
The benzonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
Base-catalyzed hydrolysis is achieved by heating the nitrile with a strong aqueous base, such as sodium hydroxide. This process initially yields a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.
| Reactant | Product | Reaction Conditions |
|---|---|---|
| This compound | 3-(Aminomethyl)-5-chlorobenzoic acid | Aqueous Acid (e.g., H₂SO₄), Heat |
| This compound | Sodium 3-(aminomethyl)-5-chlorobenzoate | Aqueous Base (e.g., NaOH), Heat, followed by Acidification |
Cycloaddition Reactions (e.g., Tetrazole Formation)
The nitrile functional group of this compound can readily undergo [3+2] cycloaddition reactions, most notably with azide (B81097) sources to form tetrazole rings. nih.govresearchgate.net This transformation is a common and efficient method for converting nitriles into 5-substituted 1H-tetrazoles, which are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. chalcogen.rorug.nl The reaction is typically carried out by treating the benzonitrile derivative with an azide reagent, such as sodium azide, often in the presence of an acid or a Lewis acid catalyst.
Common reagents for this conversion include sodium azide (NaN₃) with ammonium chloride (NH₄Cl) or a Lewis acid like zinc(II) chloride. chalcogen.roorganic-chemistry.org The process involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.govresearchgate.net Electron-withdrawing groups on the benzonitrile can facilitate this reaction by lowering the energy of the nitrile's LUMO, thereby enhancing its interaction with the azide's HOMO. nih.gov
Table 1: Tetrazole Formation via [3+2] Cycloaddition
| Reactant | Reagents | Product | Product Name |
|---|
This reaction provides a direct pathway to introduce a tetrazole moiety, significantly altering the compound's physicochemical properties while preserving the core aminomethyl and chloro-substituted phenyl structure.
Nucleophilic Addition to the Nitrile (e.g., Blaise Reaction Analogues)
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. ucalgary.canih.gov This reactivity is analogous to that of a carbonyl group and allows for the formation of imine-like intermediates that can be further hydrolyzed. chemistrysteps.com
A prominent example of such a transformation is the Blaise reaction, which involves the zinc-mediated addition of an α-haloester to a nitrile. wikipedia.org This reaction typically begins with the formation of an organozinc intermediate from the α-haloester, which then adds across the nitrile's triple bond. wikipedia.orgorganic-chemistry.org Depending on the work-up conditions, the resulting intermediate can be hydrolyzed to yield either a β-enamino ester or a β-keto ester. organic-chemistry.orgpondiuni.edu.in While specific studies on this compound are not prevalent, this reaction is broadly applicable to aryl nitriles.
A potential Blaise reaction with this compound would proceed as follows:
Table 2: Hypothetical Blaise Reaction Analogue
| Reactant 1 | Reactant 2 | Conditions | Intermediate | Final Product (after acidic work-up) |
|---|
Other strong nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the nitrile group to form intermediate imine anions, which upon aqueous work-up, hydrolyze to ketones. libretexts.org
Reactivity of the Chlorinated Aromatic Ring
The chlorine atom attached to the benzene (B151609) ring serves as a leaving group in several important substitution and coupling reactions, providing a key handle for further molecular elaboration.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a strong nucleophile. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex. youtube.com
In the case of this compound, the strongly electron-withdrawing nitrile group (-CN) is located meta to the chlorine atom. This meta-positioning does not allow for direct resonance stabilization of the negative charge onto the nitrile group if a nucleophile were to attack the carbon bearing the chlorine. libretexts.org Consequently, the ring is not sufficiently activated for standard SNAr reactions, which would likely require harsh reaction conditions and may result in low yields.
Cross-Coupling Reactions at the Halogenated Position
A more versatile and widely applicable method for modifying the chlorinated position is through transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling provide a powerful means to form new carbon-carbon bonds under relatively mild conditions. nih.gov Aryl chlorides, while generally less reactive than bromides or iodides, can be effectively used as substrates with the appropriate choice of palladium catalyst, ligand, and base. researchgate.net
In a typical Suzuki-Miyaura reaction, this compound could be coupled with various aryl- or vinyl-boronic acids. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos, are effective for the coupling of aryl chlorides. nih.gov
Table 3: Potential Suzuki-Miyaura Cross-Coupling Products
| Coupling Partner (R-B(OH)₂) | Catalyst System | Product |
|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 3-(Aminomethyl)-5-phenylbenzonitrile |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 3-(Aminomethyl)-5-(4-methoxyphenyl)benzonitrile |
This methodology allows for the introduction of a wide array of substituents at the C5 position, making it a cornerstone strategy for generating analogues of the parent compound.
Mechanistic Studies of Key Transformation Pathways
The transformations involving this compound are underpinned by well-established reaction mechanisms.
Tetrazole Formation : The synthesis of a tetrazole from a nitrile and an azide is a classic example of a concerted [3+2] dipolar cycloaddition. mdpi.com The azide ion acts as a 1,3-dipole that reacts with the nitrile (the dipolarophile) to form the five-membered heterocyclic ring in a single step.
Blaise Reaction : The mechanism of the Blaise reaction involves the initial formation of an organozinc reagent from an α-haloester and zinc metal. wikipedia.org This organometallic species, a zinc enolate, then acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This addition forms a nitrogen-metalated intermediate, which upon hydrolysis with dilute acid, tautomerizes to an imine and is subsequently hydrolyzed to the final β-keto ester product. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) : The established mechanism for SNAr reactions is a two-step addition-elimination process. youtube.com The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). nih.gov In the second, faster step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. libretexts.org As noted previously, the stability of the Meisenheimer complex is crucial, and the meta-position of the activating group in this compound makes this pathway unfavorable.
Suzuki-Miyaura Cross-Coupling : This reaction proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to comprise three main steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming an Ar-Pd(II)-Cl complex.
Transmetalation : The organic group from the boronic acid (or its boronate derivative formed with the base) is transferred to the palladium center, displacing the chloride and forming an Ar-Pd(II)-Ar' complex.
Reductive Elimination : The two organic groups are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Based on a review of publicly available scientific literature, detailed information specifically outlining the use of This compound in the precise synthetic applications as structured in the user's request could not be located. The synthetic pathways described in the outline appear to be highly specific and may originate from proprietary research, patent literature, or specialized chemical databases not accessible through general web searches.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that strictly adheres to the provided outline. General synthesis methods for the target heterocyclic systems (Pyrido[2,3-d]pyrimidines, Indoles, Triazoles, etc.) exist, but the search results did not yield specific examples starting from this compound for each outlined subsection.
To fulfill the request, access to the specific source documents, indicated by the bracketed numbers in the outline, would be necessary. Without these sources, creating the article would require speculation and would not meet the required standards of scientific accuracy.
Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis
Role in the Synthesis of Complex Molecular Architectures
Building Block for Ligands and Coordination Complex Precursors
The unique bifunctional nature of 3-(aminomethyl)-5-chlorobenzonitrile, possessing both a nucleophilic aminomethyl group and a cyano group capable of coordination or further transformation, positions it as a valuable precursor in the synthesis of novel ligands and coordination complexes. The spatial arrangement of the aminomethyl and cyano groups, meta to each other on the chlorinated benzene (B151609) ring, allows for the formation of chelating ligands that can coordinate to metal centers through both the nitrogen of the amino group and the nitrogen of the nitrile functionality, or derivatives thereof.
The primary amine of the aminomethyl group serves as a versatile handle for the construction of more elaborate ligand architectures. A common and effective strategy involves the condensation of the amine with various aldehydes or ketones to form Schiff base ligands. This reaction is typically straightforward and results in the formation of an imine (azomethine) linkage (-CH=N-). The electronic and steric properties of the resulting Schiff base can be readily tuned by judicious selection of the carbonyl precursor. For instance, reaction with salicylaldehyde (B1680747) or its derivatives would yield tridentate ligands capable of coordinating to metal ions through the phenolic oxygen, the imine nitrogen, and potentially the nitrile nitrogen.
An illustrative, albeit general, synthetic approach to such Schiff base ligands is depicted below:
| Reactant 1 | Reactant 2 | Product Type | Potential Coordination Sites |
| This compound | Substituted Salicylaldehyde | Tridentate Schiff Base (N,N,O) | Imine Nitrogen, Phenolic Oxygen, Nitrile Nitrogen |
| This compound | 2-Pyridinecarboxaldehyde | Bidentate or Tridentate Schiff Base (N,N or N,N,N) | Imine Nitrogen, Pyridyl Nitrogen, Nitrile Nitrogen |
| This compound | Acetylacetone | Bidentate β-ketoimine ligand (N,N) | Imine Nitrogen, Enamine Nitrogen, Nitrile Nitrogen |
These Schiff base ligands, derived from this compound, can then be reacted with various transition metal salts (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable coordination complexes. nih.govajgreenchem.comresearchgate.net The geometry and electronic properties of these metal complexes would be influenced by the nature of the metal ion, the specific Schiff base ligand, and the reaction conditions. Such complexes are of significant interest in fields ranging from catalysis to materials science and medicinal chemistry. While direct studies on complexes from this specific benzonitrile (B105546) are not extensively documented, the principles of coordination chemistry with analogous ligands are well-established. ekb.eg
Use in the Development of Novel Organic Scaffolds
The term "organic scaffold" refers to a core molecular framework upon which other chemical moieties can be built, leading to diverse and complex molecules. This compound is a prime candidate for the development of novel organic scaffolds due to its two reactive functional groups, which can be addressed in a sequential or orthogonal manner.
One major avenue for scaffold development is through multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms from the starting materials into the final structure. nih.govrsc.org The aminomethyl group of this compound can participate as the amine component in well-known MCRs such as the Ugi or Passerini reactions. For example, in a Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By employing this compound as the amine component, a complex scaffold bearing the 3-cyano-5-chlorobenzyl moiety can be rapidly assembled. beilstein-journals.org The resulting product contains multiple points for further diversification.
Another key strategy for developing novel scaffolds is through cyclization reactions. The aminomethyl and cyano groups can be utilized to construct heterocyclic rings, which are core components of many pharmaceuticals and functional materials. For instance, the nitrile group can undergo intramolecular cyclization with a nucleophile introduced at the aminomethyl position. Radical cyclization is another powerful tool that could potentially be employed to construct polycyclic systems. beilstein-journals.org While specific examples involving this compound are scarce in publicly available literature, the reactivity of aminobenzonitrile derivatives in general supports their utility in synthesizing a variety of heterocyclic scaffolds, such as quinazolines, benzodiazepines, or other fused heterocycles through carefully designed reaction sequences. nih.gov
Strategies for Orthogonal Protection and Deprotection in Multi-functional Syntheses
In the synthesis of complex molecules derived from bifunctional starting materials like this compound, the ability to selectively react one functional group while the other remains inert is crucial. This is achieved through the use of protecting groups in a strategy known as orthogonal protection. jocpr.com An orthogonal protection scheme employs protecting groups that can be removed under distinct chemical conditions, allowing for the sequential manipulation of different functional groups within the same molecule. numberanalytics.comiris-biotech.de
For this compound, the primary amine of the aminomethyl group is typically the more reactive site towards electrophiles compared to the nitrile group. Therefore, a common strategy would involve the protection of the amino group to allow for transformations involving the nitrile or the aromatic ring.
Selective Protection of the Aminomethyl Group:
The amino group can be protected with a variety of standard nitrogen protecting groups. The choice of protecting group depends on its stability to the conditions of subsequent reaction steps and the specific conditions required for its removal.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid, TFA) | Stable to basic and hydrogenolysis conditions. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acidic and hydrogenolysis conditions. |
Synthetic Utility of Orthogonal Protection:
An orthogonal protection strategy enables a stepwise synthetic route. For example, one could first protect the aminomethyl group with a Boc group. The protected intermediate could then be subjected to reactions involving the nitrile group, such as its reduction to a primary amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole ring. Following these transformations, the Boc group could be selectively removed with TFA, exposing the original aminomethyl group for further functionalization, such as acylation or alkylation. This level of control is essential for the construction of complex, multi-functional molecules where the order of bond formation is critical. While the general principles of protecting group chemistry are well-established, their specific application to this compound would require empirical optimization for any given synthetic sequence. libretexts.org
Computational and Theoretical Investigations
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Analysis of the frontier molecular orbitals and charge distribution provides a quantum mechanical perspective on its reactivity and electronic transitions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions and electronic spectra. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This gap is also related to the molecule's polarizability. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these orbitals and visualize their spatial distribution. For substituted benzonitriles, the distribution of HOMO and LUMO is typically spread across the aromatic ring and the substituent groups, influencing the sites of electrophilic and nucleophilic attack.
Charge Transfer Analysis
Intramolecular charge transfer is a key process that can be understood by examining the electronic transitions between molecular orbitals, primarily the HOMO and LUMO. nih.gov The analysis of these transitions, often calculated using Time-Dependent Density Functional Theory (TD-DFT), provides insights into the electronic absorption spectra of the molecule. researchgate.net The character of the electronic transitions can reveal the movement of electron density within the molecule upon excitation.
Natural Bond Orbital (NBO) analysis is another powerful tool to study charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule. nih.gov These interactions involve charge transfer from filled Lewis-type (donor) NBOs to empty non-Lewis-type (acceptor) NBOs. The stabilization energy associated with these transfers can be quantified to assess their significance.
Specific charge transfer analyses and TD-DFT results for 3-(Aminomethyl)-5-chlorobenzonitrile have not been found in the performed search.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the total electron density on the molecular surface, color-coded to indicate different potential values. nih.gov
Regions with negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov The MEP surface thus provides a guide to the molecule's reactivity and intermolecular interactions. For a molecule like this compound, the electronegative chlorine and nitrogen atoms would be expected to be surrounded by regions of negative potential, while the hydrogen atoms of the aminomethyl group would likely exhibit positive potential.
A specific MEP map for this compound would require dedicated computational calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.org This method is instrumental in understanding hyperconjugative interactions and charge delocalization within a molecule. nih.gov
Detailed NBO analysis data, including specific stabilization energies for this compound, is not available from the conducted searches.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and vibrational frequencies of molecules. researchgate.net Geometrical optimization aims to find the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. physchemres.org These calculated parameters can be compared with experimental data if available.
Once the geometry is optimized, vibrational frequency calculations can be performed. ethz.ch The calculated frequencies correspond to the normal modes of vibration of the molecule and can be used to interpret experimental infrared (IR) and Raman spectra. researchgate.net Comparing the theoretical vibrational spectrum with the experimental one can help in the assignment of the observed spectral bands to specific molecular vibrations. nih.gov Commonly used functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p) are often employed for these calculations. researchgate.netnih.gov
Specific optimized geometrical parameters and calculated vibrational frequencies for this compound were not found in the search results.
Conformation Analysis and Energetic Stability Studies
For molecules with flexible substituent groups, such as the aminomethyl group in this compound, conformation analysis is crucial to identify the most stable spatial arrangement of the atoms. This involves calculating the energy of the molecule as a function of the rotation around single bonds.
By systematically rotating the aminomethyl group and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. The relative energies of the stable conformers indicate their population at a given temperature. These studies are essential for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.
Specific conformational analysis and energetic stability studies for this compound are not documented in the available search results.
Quantum Chemical Descriptors for Reactivity Prediction
Computational and theoretical investigations, particularly through the lens of quantum chemistry, provide profound insights into the reactivity of molecules. For a compound like this compound, the prediction of its chemical behavior is rooted in the calculation of various quantum chemical descriptors. These descriptors are derived from the electronic structure of the molecule and serve as quantitative indices of its reactivity. Density Functional Theory (DFT) is a widely employed computational method to determine these properties. rasayanjournal.co.inanalis.com.my
The reactivity of a molecule, its stability, and the sites most susceptible to electrophilic or nucleophilic attack can be rationalized through the analysis of global and local reactivity descriptors. rasayanjournal.co.in Global descriptors apply to the molecule as a whole, while local descriptors pinpoint reactivity at specific atomic sites.
Frontier Molecular Orbitals and Global Reactivity Descriptors
A key aspect of reactivity prediction lies in the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more nuanced understanding of a molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η) and indicates the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = χ² / 2η.
The following table summarizes these key global reactivity descriptors and their significance in predicting the chemical behavior of a molecule.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Represents the ease of electron donation. |
| Electron Affinity (A) | A ≈ -ELUMO | Indicates the ability to accept an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the overall electron-attracting tendency. |
| Chemical Hardness (η) | η = (I - A) / 2 | Quantifies the resistance to charge transfer. |
| Global Softness (S) | S = 1 / 2η | Indicates the capacity of a molecule to be polarized. |
| Electrophilicity Index (ω) | ω = χ² / 2η | Measures the propensity to act as an electrophile. |
The table below presents illustrative data for the global reactivity parameters of a related compound, 2-amino-4-chlorobenzonitrile (B1265954), as calculated using DFT. This data serves as an example of the types of quantum chemical descriptors that would be relevant for predicting the reactivity of this compound.
Note: The following data is for 2-amino-4-chlorobenzonitrile and is presented for illustrative purposes only.
| Parameter | Value (eV) |
| EHOMO | -6.45 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.22 |
| Ionization Potential (I) | 6.45 |
| Electron Affinity (A) | 1.23 |
| Electronegativity (χ) | 3.84 |
| Chemical Hardness (η) | 2.61 |
| Global Softness (S) | 0.19 |
| Electrophilicity Index (ω) | 2.82 |
Such data, when available for this compound, would allow for a detailed prediction of its reactivity profile, including its stability, the nature of its interactions with other chemical species, and the most probable sites for chemical reactions.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of 3-(Aminomethyl)-5-chlorobenzonitrile.
In ¹H NMR, the chemical shifts (δ) of the protons provide information about their electronic environment. The aromatic protons on the benzene (B151609) ring will exhibit distinct signals, influenced by the electron-withdrawing effects of the nitrile (-CN) and chloro (-Cl) groups, and the electron-donating nature of the aminomethyl (-CH₂NH₂) group. The methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the aminomethyl group will also show characteristic resonances. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, revealing their connectivity.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are indicative of the substituent effects, while the nitrile carbon and the methylene carbon will have characteristic resonances in different regions of the spectrum.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.
| ¹H NMR | ¹³C NMR |
| Assignment | Chemical Shift (ppm) |
| Aromatic-H | 7.4 - 7.8 |
| -CH₂- | 3.8 - 4.2 |
| -NH₂ | 1.5 - 2.5 (broad) |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the complete molecular connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov An HSQC spectrum of this compound would show cross-peaks connecting the signals of the methylene protons to the methylene carbon, and the aromatic protons to their corresponding aromatic carbons. This provides a direct link between the proton and carbon skeletons of the molecule. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum would show correlations from the methylene protons to the adjacent aromatic carbon and potentially to the nitrile carbon, confirming the position of the aminomethyl group. Correlations between the aromatic protons would help to definitively assign their positions relative to the chloro and nitrile substituents. columbia.edu
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its crystalline form. In the solid state, molecular motion is restricted, leading to broad NMR signals. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to average out these anisotropic interactions and obtain higher resolution spectra. emory.edu Solid-state NMR can be used to study polymorphism (the existence of different crystalline forms), identify intermolecular interactions, and determine the precise molecular conformation in the solid phase.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption or scattering of infrared radiation corresponds to specific vibrational modes of the functional groups present, making it a powerful tool for their identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups in this compound. The characteristic vibrational frequencies of the nitrile, amine, and aromatic C-Cl bonds can be readily identified in the IR spectrum.
The key functional group absorptions expected for this molecule are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -NH₂ | 3300 - 3500 | Medium, often two bands |
| C≡N Stretch | -CN (Nitrile) | 2220 - 2260 | Sharp, Medium to Strong |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| N-H Bend | -NH₂ | 1590 - 1650 | Medium |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium to Weak |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong |
The presence of a sharp band in the 2220-2260 cm⁻¹ region is a strong indicator of the nitrile group. The N-H stretching vibrations of the primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region. specac.com The aromatic C-H and C=C stretching vibrations, along with the C-Cl stretch, further confirm the substituted benzene ring structure.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary vibrational technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric stretching vibration of the non-polar C≡N bond is expected to give a strong and sharp signal in the Raman spectrum. The aromatic ring vibrations also typically show strong Raman scattering. This technique can be particularly useful for studying the low-frequency vibrations associated with the molecular skeleton and for analyzing samples in aqueous solutions, where water absorption can be problematic in FT-IR.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular formula for this compound is C8H7ClN2, corresponding to a molecular weight of approximately 166.61 g/mol . anichemllc.comcymitquimica.comsinfoobiotech.com
In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M+). Due to the presence of chlorine, this peak would be accompanied by a characteristic isotopic peak (M+2) with an intensity of about one-third of the molecular ion, reflecting the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound would likely proceed through several key pathways, characteristic of benzylamines and aromatic nitriles. libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines, which would result in the loss of the aminomethyl group or related fragments. libretexts.org Cleavage of the C-C bond between the benzene ring and the aminomethyl group can also occur.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
|---|---|---|
| 166/168 | [C₈H₇ClN₂]⁺ | Molecular ion peak (M⁺) with its chlorine isotope peak. |
| 136/138 | [C₇H₃ClN]⁺ | Loss of the aminomethyl radical (•CH₂NH₂) via benzylic cleavage. |
| 101 | [C₇H₄Cl]⁺ | Loss of HCN from the [C₈H₄ClN]⁺ fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The chromophores present in this compound—the chlorinated benzene ring and the nitrile group—are expected to give rise to characteristic absorption bands. analis.com.my
The primary electronic transitions anticipated for this molecule are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. analis.com.my The π → π* transitions, typically of high intensity, are associated with the aromatic system. The nitrile group and the chlorine atom's non-bonding electrons (n electrons) can lead to n → π* transitions, which are generally of lower intensity. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netbiointerfaceresearch.com For instance, the UV-Vis spectrum of the related compound 2-amino-4-chlorobenzonitrile (B1265954) shows two main absorption peaks corresponding to these transitions. analis.com.my
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~200-280 nm |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While specific crystal structure data for this compound is not publicly available, analysis of a structurally similar compound, 2-amino-4-chlorobenzonitrile, provides insight into the type of data that would be obtained. analis.com.my For this related molecule, single-crystal X-ray diffraction confirmed its structure and revealed that it crystallizes in the triclinic system with the P-1 space group. analis.com.my Such an analysis for this compound would confirm the substitution pattern on the benzene ring and detail the solid-state packing, which is often influenced by hydrogen bonding involving the amino group and the nitrile nitrogen. goettingen-research-online.de
Table 3: Illustrative Crystal Data for the Related Compound 2-Amino-4-chlorobenzonitrile
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 |
| b (Å) | 6.7886 |
| c (Å) | 13.838 |
| α (°) | 77.559 |
| β (°) | 8.898 |
| γ (°) | 83.021 |
Data from a study on 2-amino-4-chlorobenzonitrile serves as an example of the crystallographic information that can be obtained. analis.com.my
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to confirm its accuracy.
For this compound, the molecular formula is C8H7ClN2. anichemllc.comsinfoobiotech.com Based on this formula, the theoretical elemental composition can be calculated. The close agreement between experimentally determined percentages and these theoretical values would serve to verify the empirical formula of the compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Percentage by Mass (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 57.67% |
| Hydrogen | H | 1.01 | 4.23% |
| Chlorine | Cl | 35.45 | 21.28% |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
Traditional multi-step syntheses of complex aromatic compounds often rely on hazardous reagents, stoichiometric activators, and volatile organic solvents, contributing to significant waste generation. A pivotal future direction is the development of environmentally benign synthetic pathways to 3-(Aminomethyl)-5-chlorobenzonitrile.
Key areas for research include:
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and potential for higher yields and purity. vapourtec.comnih.govrsc.org Developing a continuous flow synthesis, possibly starting from 3-chloro-5-methyltoluene, could significantly improve the efficiency and scalability of production. rsc.org
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. mdpi.comfrontiersin.org Research into enzymes like transaminases, imine reductases, or amine dehydrogenases could enable the asymmetric synthesis of chiral amines from prochiral precursors, or the direct amination of a suitable precursor to form the aminomethyl group under mild, aqueous conditions. researchgate.nethims-biocat.eumanchester.ac.uk
Alternative Solvents and Catalysts: Investigating syntheses in greener solvents such as ionic liquids or supercritical fluids could reduce the environmental impact. rsc.orgresearchgate.netrsc.org Furthermore, exploring heterogeneous catalysts, such as metal oxides on supports, for key steps like ammoxidation could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. rsc.orggoogle.commedcraveonline.com
| Green Strategy | Potential Application in Synthesis | Anticipated Benefits |
| Flow Chemistry | Multi-step synthesis from precursors like 3-chloro-5-methyltoluene. | Improved safety, scalability, reaction control, and reduced waste. rsc.org |
| Biocatalysis | Enzymatic amination of a corresponding aldehyde or ketone precursor. | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.comfrontiersin.org |
| Ionic Liquids | Use as a recyclable solvent and catalyst system. | Elimination of volatile organic solvents, simplified separation. rsc.orgrsc.org |
| Heterogeneous Catalysis | Ammoxidation of a methyl group precursor on a solid support. | Ease of catalyst recovery and reuse, potential for continuous processes. medcraveonline.com |
Investigation of Novel Catalytic Transformations
The three functional groups of this compound offer distinct sites for catalytic transformations, allowing for the synthesis of a diverse library of derivatives. Future research should focus on leveraging modern catalysis to selectively modify these groups.
Nitrile Group Transformations: The nitrile moiety is a versatile precursor. Research could explore transition-metal-catalyzed reactions, such as the addition of boronic acids to form ketones or the [3+2] cycloaddition with azides to generate tetrazoles, which are important in medicinal chemistry. nih.govresearchgate.net Catalytic hydration of the nitrile to the corresponding amide, potentially using ruthenium or palladium catalysts, is another atom-efficient transformation worth investigating. wikipedia.orgresearchgate.net
Chloro Group Functionalization: The chloro substituent is an ideal handle for cross-coupling reactions. Future work could involve palladium- or nickel-catalyzed reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds at this position.
Aminomethyl Group Derivatization: The primary amine can be a site for various catalytic C-N bond-forming reactions to create secondary or tertiary amines, amides, or sulfonamides, expanding the molecular complexity.
| Functional Group | Proposed Catalytic Transformation | Potential Product Class |
| Nitrile (-CN) | [3+2] Cycloaddition with azides | 5-Substituted-1H-tetrazoles |
| Nitrile (-CN) | Transition-metal catalyzed hydration | Benzamides |
| Chloro (-Cl) | Suzuki Cross-Coupling | Biaryl compounds |
| Chloro (-Cl) | Buchwald-Hartwig Amination | Di- or Tri-amines |
| **Aminomethyl (-CH₂NH₂) ** | N-Arylation / N-Alkylation | Secondary/Tertiary amines |
Exploration of Coordination Chemistry and Metal Complexation
The presence of two potential donor sites—the nitrogen of the aminomethyl group and the nitrogen of the nitrile group—makes this compound an intriguing ligand for the construction of coordination complexes and polymers. This area remains largely unexplored.
Future investigations should include:
Synthesis of Metal Complexes: Systematic studies on the reaction of this compound with various transition metal salts (e.g., Cu(II), Fe(II), Zn(II), Ag(I), Pd(II)) could be undertaken. mdpi.comekb.eg The ligand-to-metal ratio, the counter-ion, and the solvent system could be varied to control the final structure of the resulting complexes, which could range from discrete molecules to one-, two-, or three-dimensional coordination polymers. acs.org
Coordination Mode Analysis: The compound can potentially act as a monodentate ligand through either the amine or nitrile nitrogen, or as a bridging ligand connecting two metal centers. Detailed structural characterization using single-crystal X-ray diffraction would be essential to elucidate the preferred coordination modes. mdpi.com The electronic and steric effects of the chloro and nitrile groups on the coordinating ability of the amine can be compared to simpler ligands like aminomethylpyridines. acs.orgmdpi.com
| Metal Ion | Potential Coordination Mode | Potential Structure | Characterization Techniques |
| Ag(I) | Monodentate (N-amine), Bridging | 1D or 2D Coordination Polymer | X-ray Diffraction, NMR, IR Spectroscopy |
| Cu(II) | Monodentate (N-amine) | Discrete Complex | X-ray Diffraction, EPR, UV-Vis |
| Pd(II) | Monodentate (N-nitrile) | Square Planar Complex | X-ray Diffraction, NMR, IR Spectroscopy |
| Zn(II) | Bridging (N-amine and N-nitrile) | Metal-Organic Framework (MOF) | X-ray Diffraction, TGA, Gas Adsorption |
Design of Advanced Materials Based on the Compound's Derivatives
The bifunctional nature of this compound and its derivatives makes it a promising building block for advanced materials. By chemically modifying the existing functional groups, novel monomers can be designed for polymerization or for the synthesis of porous materials.
Polymer Synthesis: Conversion of the nitrile to a carboxylic acid would yield an amino acid monomer suitable for the synthesis of polyamides. Alternatively, reaction of the amine group with a dicarbonyl compound could lead to polyimines. These polymers could possess unique thermal and mechanical properties due to the presence of the chloro and nitrile/carboxyl substituents.
Metal-Organic Frameworks (MOFs): Derivatization of the compound to create a rigid, ditopic linker, for example, by converting the nitrile to a carboxylate and the aminomethyl group to a pyridine (B92270), could be a fruitful avenue. These linkers could then be used to construct MOFs with potential applications in gas storage, separation, or catalysis.
In-depth Theoretical Modeling of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity and elucidating reaction mechanisms. utexas.eduutrgv.edu Applying these methods to this compound could provide valuable insights and guide experimental efforts.
Future theoretical studies could focus on:
Reaction Pathway Analysis: Modeling potential reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon or cycloaddition reactions at the nitrile group, can help determine activation energies and identify the most plausible reaction pathways. puce.edu.ecnih.govresearchgate.netresearchgate.net
Substituent Effects: DFT calculations can quantify the electronic influence of the aminomethyl, chloro, and nitrile groups on the aromatic ring's reactivity. This can help predict the regioselectivity of further aromatic substitutions. utexas.edudntb.gov.ua
Spectroscopic Properties: Calculating spectroscopic signatures (e.g., NMR, IR, UV-Vis) of the molecule and its potential metal complexes can aid in their experimental characterization. aps.org
Expansion of Structure-Reactivity Relationship Studies
A systematic investigation into the relationship between the molecular structure and chemical reactivity of this compound and its derivatives is a fundamental area for future research. The Hammett equation provides a well-established framework for such studies. libretexts.orgwikipedia.org
This research direction would involve:
Synthesis of Analogues: A series of analogues could be synthesized where a fourth substituent (both electron-donating and electron-withdrawing) is introduced at the remaining open positions of the aromatic ring.
Kinetic Studies: The rates of specific reactions, such as the solvolysis of a derivative, the hydrolysis of the nitrile group, or the reaction of the amine, would be measured for each analogue. researchgate.net
Q & A
Basic: What are the primary synthetic routes for 3-(Aminomethyl)-5-chlorobenzonitrile, and what reaction conditions optimize yield?
Methodological Answer:
A common synthetic approach involves nucleophilic substitution of a chloro-substituted benzaldehyde intermediate with ammonia or a protected amine source. For example, 5-chloro-3-(chloromethyl)benzonitrile (a precursor) can react with ammonia under controlled pressure (5–10 bar) and elevated temperatures (80–100°C) using a palladium catalyst to replace the chloro group with an aminomethyl moiety . Yield optimization requires strict control of stoichiometry (1:2 molar ratio of chloro-precursor to ammonia) and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >95% purity .
Advanced: How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
The aminomethyl group at the 3-position acts as an electron-donating substituent, enhancing the electron density of the benzene ring, while the 5-chloro group is electron-withdrawing. This duality allows selective reactivity in Suzuki-Miyaura couplings: the chloro group can be replaced with aryl/heteroaryl boronates under Pd(PPh₃)₄ catalysis (DME solvent, 80°C, 12h), whereas the aminomethyl group remains intact. Computational studies (DFT) suggest that the meta-substitution pattern lowers the activation energy for cross-coupling at the 5-position by 15–20 kJ/mol compared to para-substituted analogs .
Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns. The aminomethyl proton resonates at δ 3.8–4.2 ppm (triplet, J=6 Hz), while the benzonitrile carbon appears at ~115 ppm .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect impurities (e.g., residual chloro-precursor, m/z 170.5 [M+H]⁺ vs. product m/z 167.5 [M+H]⁺) .
- IR Spectroscopy: Stretching frequencies for -CN (~2230 cm⁻¹) and -NH₂ (~3350 cm⁻¹) validate functional groups .
Advanced: How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
The compound undergoes hydrolysis in protic solvents (e.g., water, methanol) at pH > 8, where the nitrile group converts to a carboxylic acid via intermediate amide formation. Kinetic studies show a half-life of 48h in pH 7.4 buffer (25°C) vs. 12h at pH 9.0. Polar aprotic solvents (DMSO, DMF) stabilize the nitrile group, with <5% degradation after 72h. For biological assays, buffered solutions (pH 6.5–7.5) with ≤10% DMSO are recommended to balance solubility and stability .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Toxicity: Acute oral toxicity (LD₅₀) in rats is >2000 mg/kg, but chronic exposure may cause respiratory irritation. Use fume hoods and PPE (nitrile gloves, lab coat).
- Storage: Store at 2–8°C under argon to prevent moisture absorption and oxidation.
- Disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize HCl and HCN byproducts .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from assay conditions. For example:
- Buffer Composition: Phosphate buffers may chelate metal cofactors, inflating IC₅₀ by 2–3x compared to HEPES-based buffers.
- Protein Concentration: High BSA (1%) reduces apparent activity by non-specific binding. Validate results using label-free techniques (SPR) with ≤0.01% BSA .
- Structural Analog Interference: Impurities like 3-(Dimethylaminomethyl)-5-chlorobenzonitrile (from incomplete methylation) can confound data. Use high-resolution LC-MS (Q-TOF) to verify purity .
Advanced: What computational strategies predict the pharmacophore potential of this compound in drug discovery?
Methodological Answer:
- Molecular Docking (AutoDock Vina): The aminomethyl group forms hydrogen bonds with Asp86 in COX-2 (binding energy −8.2 kcal/mol), while the chloro group fits into a hydrophobic pocket.
- QSAR Models: Hammett constants (σₘ = 0.37 for -CH₂NH₂, σₚ = 0.23 for -Cl) predict moderate electron donation/withdrawal, correlating with logP (1.9) and solubility (2.1 mg/mL) .
Basic: What are the industrial-scale challenges in synthesizing this compound, and how are they mitigated?
Methodological Answer:
- Byproduct Formation: Over-alkylation produces 3-(Bis-aminomethyl)-5-chlorobenzonitrile. Use excess ammonia (4:1 molar ratio) and flow reactors to minimize residence time.
- Catalyst Recycling: Pd/C catalysts lose activity after 3 cycles. Replace with immobilized Pd nanoparticles on mesoporous silica (reusable up to 10 cycles, 90% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
